2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate

説明

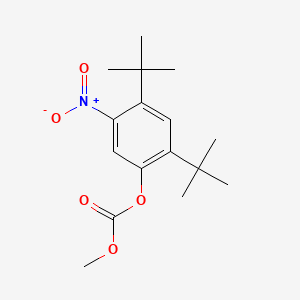

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate (CAS: 873055-55-1) is a nitro-substituted aromatic carbonate ester with a molecular formula of C₁₆H₂₃NO₅ and a molecular weight of 309.36 g/mol . It is characterized by two tert-butyl groups at the 2- and 4-positions, a nitro group at the 5-position, and a methyl carbonate ester functional group. This compound is typically supplied as a high-purity (≥95.3%) solid or liquid for research and industrial applications, with storage recommendations of 2–8°C in a sealed, dry environment to ensure stability .

Key physical properties include:

特性

IUPAC Name |

(2,4-ditert-butyl-5-nitrophenyl) methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDLLAFFRJOLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693034 | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873055-55-1 | |

| Record name | 2,4-Bis(1,1-dimethylethyl)-5-nitrophenyl methyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873055-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873055551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate typically involves the nitration of 2,4-DI-Tert-butylphenol followed by esterification. One common method includes the following steps:

Nitration: 2,4-DI-Tert-butylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl carbonate ester can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 2,4-DI-Tert-butyl-5-aminophenyl methyl carbonate.

Substitution: Various substituted phenyl methyl carbonates depending on the nucleophile used.

科学的研究の応用

Intermediate in Pharmaceutical Synthesis

One of the primary applications of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate is as an intermediate in the synthesis of Ivacaftor. This compound is crucial for the preparation of Ivacaftor, which is used to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in patients with specific mutations of cystic fibrosis .

Synthesis Pathway

The synthesis pathway involves several steps:

- Starting Material : 2,5-Di-tert-butylphenol is reacted with alkyl chloroformate in the presence of an organic base.

- Nitration : The resulting product undergoes nitration to introduce the nitro group.

- Hydrolysis : Hydrolysis yields a mixture of nitrophenol derivatives, which are further purified through crystallization .

Medicinal Chemistry Research

In medicinal chemistry, this compound has been studied for its structure-activity relationships (SAR). Research indicates that modifications to this compound can lead to enhanced biological activity against various targets .

Case Studies

- A study evaluated various analogs derived from this compound, focusing on their potency and selectivity against CFTR-related targets. The results showed that certain modifications could significantly enhance activity while reducing side effects .

Toxicological Studies

Given its potential applications in pharmaceuticals, toxicological assessments of this compound are critical. Safety data sheets indicate that exposure to this compound can pose health risks; thus, proper handling and safety protocols are necessary .

Data Tables

| Step | Description |

|---|---|

| 1 | React 2,5-Di-tert-butylphenol with alkyl chloroformate |

| 2 | Nitration to introduce nitro group |

| 3 | Hydrolysis to yield nitrophenol derivatives |

| 4 | Purification through crystallization |

作用機序

The mechanism of action of 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate involves its interaction with various molecular targets, depending on the context of its use. For instance, in pharmaceutical applications, it may act as a prodrug that is metabolized to an active compound within the body. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions .

類似化合物との比較

2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate (CAS: Unspecified)

- Structural Difference : Ethyl carbonate group replaces methyl carbonate.

- Synthesis: Prepared via nitration of ethyl chloroformate-protected 2,4-di-tert-butylphenol, yielding a mixture with 2,4-di-tert-butyl-6-nitrophenyl ethyl carbonate. The process achieves 56.1% total yield and 95.3% purity without chromatography .

- Applications : Intermediate in Ivacaftor synthesis .

- Comparison : Ethyl esters generally exhibit lower volatility than methyl esters, impacting purification methods and industrial scalability.

5-Amino-2,4-di-tert-butylphenyl Methyl Carbonate (CAS: 1182822-31-6)

2,4-Di-tert-butyl-5-nitrophenyl-d10 Methyl Carbonate (CAS: 2422935-72-4)

- Structural Difference : Deuterium substitution at ten positions.

- Properties :

- Applications : Isotopic labeling for pharmacokinetic and metabolic studies .

生物活性

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate (CAS RN 873055-55-1) is an organic compound notable for its unique structural features and potential biological activities. This compound contains a nitro group and two tert-butyl groups, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for its applications in medicinal chemistry and potential therapeutic uses.

The molecular formula of this compound is C16H25NO4, with a molecular weight of 307.38 g/mol. The presence of the nitro group significantly influences the compound's reactivity profile, making it an interesting candidate for various biological studies.

Research indicates that this compound interacts with several key biomolecules, including enzymes and proteins involved in cellular signaling pathways. Its ability to modulate these interactions suggests potential therapeutic applications, particularly in the context of oxidative stress and inflammation.

- Oxidative Stress Response : The compound has been shown to influence the activity of enzymes such as superoxide dismutase (SOD) and catalase, which are critical in protecting cells from oxidative damage. By enhancing the activity of these enzymes, it may help mitigate cellular stress responses associated with various diseases.

- Cell Signaling Pathways : It has also been reported to affect pathways related to cell growth and apoptosis. For instance, modulation of calmodulin-dependent kinases has been observed, which plays a significant role in insulin sensitivity and metabolic regulation .

- Gene Expression Modulation : The compound may impact gene expression related to metabolic processes, thereby influencing cellular metabolism and function.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its biological effects:

| Parameter | Value |

|---|---|

| LogD | 2.6 |

| Solubility (μM) | >200 |

| Mouse/rat/human MICs (μL·min –1·mg –1) | 6/3/7 |

| % Bound in Plasma | 94/92/89 |

| CaCo2 P app (A–B × 10 –6 cm/s) | 0.4 |

These parameters indicate good solubility and moderate permeability, suggesting favorable absorption characteristics in biological systems .

Study on Antioxidant Activity

In a study examining the antioxidant properties of various compounds, this compound demonstrated significant activity in reducing oxidative stress markers in vitro. This suggests its potential use as a protective agent in conditions characterized by high oxidative stress levels.

Impact on Insulin Sensitivity

Another investigation focused on the effects of this compound on insulin sensitivity in diet-induced obesity models in mice. The results indicated that treatment with this compound improved insulin sensitivity significantly compared to control groups . This finding highlights its potential role in managing metabolic disorders.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate, and what key reaction parameters influence yield?

- Methodology : The compound can be synthesized via esterification or carbonate formation using intermediates like 2,4-di-tert-butyl-5-nitrophenol. Key parameters include reaction temperature (optimized between 60–80°C), catalyst choice (e.g., sulfuric acid for acid-catalyzed esterification), and molar ratios of reactants (e.g., 1:1.2 phenol-to-methyl chloroformate). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography with ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing this compound’s purity and structural integrity?

- Methodology :

- ¹H NMR : Focus on diagnostic peaks: tert-butyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.5–8.2 ppm), and methyl carbonate (δ 3.8–4.0 ppm). Compare with deuterated analogs (e.g., tert-butyl-d9 derivatives) to confirm substitution patterns .

- IR : Validate nitro group stretching vibrations (1520–1350 cm⁻¹) and carbonate C=O (1740–1700 cm⁻¹). Use KBr pellets for solid-state analysis .

Q. What stability considerations are critical for handling and storing this compound under laboratory conditions?

- Methodology : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbonate group. Monitor degradation via HPLC with UV detection (λ = 254 nm). Avoid exposure to moisture or bases, which accelerate decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodology : Apply factorial design (e.g., 2³ factorial matrix) to isolate variables such as solvent polarity, catalyst loading, and temperature. Use ANOVA to identify statistically significant interactions. For example, a study might reveal that solvent polarity (e.g., dichloromethane vs. toluene) disproportionately affects nitro-group reactivity, explaining discrepancies in literature yields .

Q. What computational methods (e.g., DFT, molecular dynamics) predict the compound’s reactivity in novel reaction systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the nitro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the carbonate moiety .

- COMSOL Multiphysics : Simulate mass transfer limitations in batch reactors by coupling reaction kinetics with fluid dynamics. This helps optimize stirring rates and reactor geometry for scale-up .

Q. How can experimental designs be tailored to study degradation pathways and byproduct formation under oxidative conditions?

- Methodology : Use a central composite design (CCD) to model degradation kinetics. Variables include oxygen concentration, temperature (25–100°C), and pH. Analyze products via LC-MS/MS to identify intermediates (e.g., nitroso derivatives or phenolic breakdown products). Pair with accelerated stability testing (40°C/75% RH) to validate predictive models .

Key Research Recommendations

- Interdisciplinary Approaches : Integrate computational reaction path searches (e.g., via ICReDD’s quantum chemical frameworks) with high-throughput experimentation to accelerate discovery .

- Safety Protocols : Segregate waste containing nitroaromatic byproducts and collaborate with certified disposal agencies to mitigate environmental risks .

- Standardization : Establish reference protocols for spectroscopic characterization using deuterated analogs to ensure reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。